4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride
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Overview
Description
4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C25H24ClN3O2S2 and its molecular weight is 498.06. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis Applications
Researchers have explored the synthesis of diverse heterocyclic compounds starting from related thiophene and pyridine derivatives. These synthetic routes often involve coupling reactions and are aimed at producing compounds with potential pharmaceutical applications. For example, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles have been investigated, leading to the production of a range of pyrazole, isoxazole, pyrimidine, and triazine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Molecular Docking and Biological Activities
The development of novel pyridine and fused pyridine derivatives for their potential biological activities has been a significant area of research. These compounds are often subjected to in silico molecular docking screenings to predict their binding affinities towards various protein targets, such as GlcN-6-P synthase. This approach helps in identifying compounds with promising antimicrobial and antioxidant activities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Mechanism of Action
Target of action
Thiazoles and indoles, the core structures in “4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride”, are found in many biologically active compounds. They have been shown to bind with high affinity to multiple receptors .
Mode of action
Thiazoles and indoles have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical pathways
Compounds containing thiazole and indole structures are known to interact with various biochemical pathways, influencing a wide range of physiological processes .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
Thiazoles and indoles have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action environment
The solubility of thiazoles in various solvents suggests that the compound’s action may be influenced by the chemical environment .
Properties
IUPAC Name |
4-acetyl-N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2.ClH/c1-3-28-13-12-18-21(14-28)32-25(22(18)24-26-19-6-4-5-7-20(19)31-24)27-23(30)17-10-8-16(9-11-17)15(2)29;/h4-11H,3,12-14H2,1-2H3,(H,27,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZODSKITJENJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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